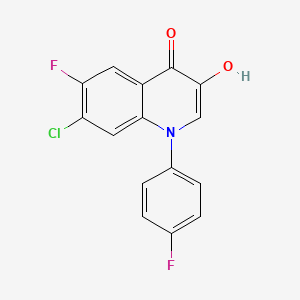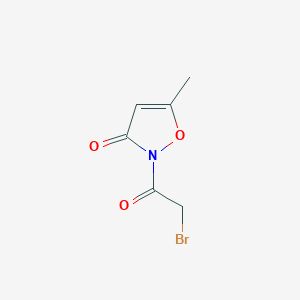
2-(2-Bromophenyl)-4-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-4-methylpyrrolidine is an organic compound characterized by a brominated phenyl group attached to a pyrrolidine ring. This structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-4-methylpyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromoiodobenzene with a pyrrolidine derivative under palladium-catalyzed conditions . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Bromophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-4-methylpyrrolidine has significant applications in scientific research, particularly in medicinal chemistry and material science . Some notable applications include:
Drug Discovery: The compound is used as a building block in the synthesis of inhibitors for enzymes like Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2, which are relevant in treating Alzheimer’s disease and cancer.
Material Science: Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For instance, as an ABAD inhibitor, it modulates the enzyme’s activity by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This non-competitive inhibition is crucial in the therapeutic effects observed in Alzheimer’s disease and cancer treatments.
Comparación Con Compuestos Similares
2-(2-Bromophenyl)pyrrolidine: Shares a similar structure but lacks the methyl group on the pyrrolidine ring.
(2-Bromophenyl)diphenylphosphine: Contains a brominated phenyl group but differs in its phosphine functionality.
Uniqueness: 2-(2-Bromophenyl)-4-methylpyrrolidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of the methyl group on the pyrrolidine ring enhances its bioactivity and makes it a more versatile compound in various applications.
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3 |
Clave InChI |
SISAZVNXESWBMF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)

![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)


![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)
